molecular formula C22H22N4OS B303719 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Numéro de catalogue B303719
Poids moléculaire: 390.5 g/mol
Clé InChI: GVIBZHDXBZPZJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as DTQ or DTQ-423, and it is a quinoline derivative that has been synthesized using various methods.

Mécanisme D'action

DTQ-423 exerts its effects by binding to specific targets in the body, including enzymes and proteins. In cancer treatment, DTQ-423 inhibits the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, DTQ-423 inhibits the aggregation of amyloid-beta and alpha-synuclein, respectively, by binding to specific sites on these proteins.
Biochemical and Physiological Effects:
DTQ-423 has been shown to have various biochemical and physiological effects in the body. In cancer treatment, DTQ-423 has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to the inhibition of cancer cell growth. In Alzheimer's disease and Parkinson's disease, DTQ-423 has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively, leading to a reduction in the formation of toxic protein aggregates.

Avantages Et Limitations Des Expériences En Laboratoire

DTQ-423 has several advantages for use in lab experiments, including its ability to inhibit the growth of cancer cells and its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Orientations Futures

There are several future directions for research on DTQ-423, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential use in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of DTQ-423 and its potential side effects.

Méthodes De Synthèse

DTQ-423 can be synthesized using a variety of methods, including the one-pot three-component reaction, the Hantzsch reaction, and the microwave-assisted synthesis. The one-pot three-component reaction involves the reaction of 3-thiophene carboxaldehyde, phenylacetonitrile, and dimethylformamide dimethylacetal with ammonium acetate and ethyl acetoacetate. The Hantzsch reaction involves the reaction of 3-thiophene carboxaldehyde, ammonium acetate, and ethyl acetoacetate with phenylacetonitrile. The microwave-assisted synthesis involves the reaction of 3-thiophene carboxaldehyde, phenylacetonitrile, and dimethylformamide dimethylacetal with ammonium acetate and ethyl acetoacetate under microwave irradiation.

Applications De Recherche Scientifique

DTQ-423 has shown potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, DTQ-423 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease, DTQ-423 has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein, respectively.

Propriétés

Nom du produit

2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Formule moléculaire

C22H22N4OS

Poids moléculaire

390.5 g/mol

Nom IUPAC

2-amino-1-(dimethylamino)-5-oxo-7-phenyl-4-thiophen-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H22N4OS/c1-25(2)26-18-10-16(14-6-4-3-5-7-14)11-19(27)21(18)20(15-8-9-28-13-15)17(12-23)22(26)24/h3-9,13,16,20H,10-11,24H2,1-2H3

Clé InChI

GVIBZHDXBZPZJY-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4

SMILES canonique

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CSC=C3)C(=O)CC(C2)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.